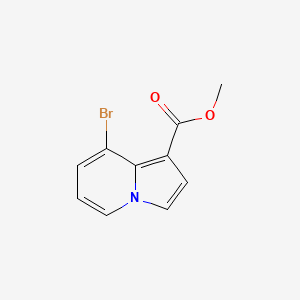

Methyl 8-bromoindolizine-1-carboxylate

Description

Methyl 8-bromoindolizine-1-carboxylate is a brominated indolizine derivative characterized by a fused bicyclic aromatic structure (indolizine core) substituted with a bromine atom at the 8-position and a methyl ester group at the 1-position. Indolizines are nitrogen-containing heterocycles with applications in medicinal chemistry, materials science, and agrochemicals due to their structural rigidity and electronic properties.

Though the provided evidence lacks direct data on this compound, analogous methyl esters and brominated aromatic systems (e.g., methyl salicylate, methyl esters of diterpenoids) suggest that its physical properties, such as melting point, boiling point, and solubility, are influenced by the electron-withdrawing bromine and polar ester group .

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

methyl 8-bromoindolizine-1-carboxylate |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-6-12-5-2-3-8(11)9(7)12/h2-6H,1H3 |

InChI Key |

DFIYJMSAHKYAJV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=CN2C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives followed by esterification. One common method involves the reaction of indolizine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 8-bromoindolizine is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoindolizine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 8-bromoindolizine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: The compound is used in studies to understand the biological activities of indolizine derivatives and their interactions with biological targets.

Material Science: It is used in the development of organic fluorescent molecules for biological imaging and material applications.

Mechanism of Action

The mechanism of action of methyl 8-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its structure-activity relationship (SAR) help in understanding its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 8-bromoindolizine-1-carboxylate, we compare it with structurally or functionally related compounds, focusing on reactivity, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | ~254.1 (estimated) | 8-Br, 1-COOCH₃ | Electrophilic substitution at C8; Suzuki coupling | Pharmaceutical intermediates, ligands |

| Methyl indolizine-1-carboxylate | ~175.2 | 1-COOCH₃ | Less reactive; ester hydrolysis | Fluorescent probes, organic synthesis |

| 8-Nitroindolizine-1-carboxylic acid | ~222.2 | 8-NO₂, 1-COOH | Acid-catalyzed reactions; redox activity | Catalysis, polymer additives |

| Methyl salicylate | 152.1 | 2-OH (esterified) | Ester hydrolysis; UV absorption | Fragrances, topical analgesics |

Key Findings:

Reactivity: The bromine atom in this compound facilitates cross-coupling reactions, unlike its non-halogenated counterpart (methyl indolizine-1-carboxylate), which is primarily used in ester-based transformations . Compared to nitro-substituted indolizines (e.g., 8-nitroindolizine-1-carboxylic acid), the bromo derivative offers milder reaction conditions for metal-catalyzed coupling, avoiding the oxidative instability associated with nitro groups.

Physicochemical Properties: The bromine atom increases molecular weight and polarizability, likely raising the boiling point relative to methyl indolizine-1-carboxylate. This trend aligns with methyl ester comparisons in Table 3 of , where halogenated esters exhibit higher boiling points than non-halogenated analogs . Solubility in nonpolar solvents (e.g., hexane) is expected to be lower than that of methyl salicylate due to the larger aromatic system and bromine’s electron-withdrawing effect .

Applications: Unlike methyl salicylate (used in consumer products), this compound is specialized for synthetic chemistry, particularly in constructing complex heterocycles for drug discovery. Its ester group allows for straightforward conversion to carboxylic acids or amides, a flexibility absent in non-esterified bromoindolizines.

Biological Activity

Methyl 8-bromoindolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from indolizine, a bicyclic structure known for its presence in various natural products and synthetic compounds. The introduction of a bromine atom at the 8-position enhances its reactivity and biological profile. The synthesis typically involves bromination of indolizine derivatives followed by carboxylation processes.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Bromination | NBS | 70 |

| 2 | Carboxylation | CO2, Base | 50 |

| 3 | Esterification | Methanol, Acid | 85 |

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values of 32 µg/mL and 64 µg/mL, respectively. This suggests potential as an antibacterial agent in clinical settings .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Mechanism : It is hypothesized that this compound modulates the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Pharmacological Applications

- Cancer Therapy : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Neurological Disorders : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) indicates potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indolizine ring can lead to enhanced potency or selectivity for specific biological targets.

| Modification Position | Effect on Activity |

|---|---|

| C(7) | Increased anti-cancer activity |

| C(5) | Enhanced antibacterial properties |

| C(3) | Improved anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.